molecular formula C15H23N3O B12069567 Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)-

Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)-

Cat. No.: B12069567
M. Wt: 261.36 g/mol
InChI Key: RPQCQPFWTMJBRV-UHFFFAOYSA-N
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Description

Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- is a substituted benzamide derivative featuring an isobutyl (2-methylpropyl) group at the amide nitrogen and a piperazinyl moiety at the para position of the benzene ring. This structure combines aromaticity with flexible aliphatic and heterocyclic substituents, which may influence its physicochemical properties, such as lipophilicity and solubility, as well as its biological interactions. The isobutyl group may enhance membrane permeability, while the benzamide core provides a scaffold for structural diversification.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(2-methylpropyl)-4-piperazin-1-ylbenzamide

InChI

InChI=1S/C15H23N3O/c1-12(2)11-17-15(19)13-3-5-14(6-4-13)18-9-7-16-8-10-18/h3-6,12,16H,7-11H2,1-2H3,(H,17,19)

InChI Key

RPQCQPFWTMJBRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- typically involves the reaction of 4-(1-piperazinyl)benzoyl chloride with 2-methylpropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated reagents such as bromoethane, chloroform, and iodoethane.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmacological Properties

Benzamide derivatives, including N-(2-methylpropyl)-4-(1-piperazinyl)-, have been studied for their potential therapeutic effects. They exhibit a range of biological activities, including:

  • Antipsychotic Activity : Some derivatives show promise as antipsychotic agents due to their ability to interact with dopamine receptors .
  • Antiemetic Effects : Research indicates that these compounds can be effective in preventing nausea and vomiting, making them useful in chemotherapy settings .
  • Anxiolytic Properties : Certain benzamide derivatives have demonstrated anxiolytic effects, providing potential treatment avenues for anxiety disorders .

Chemical Structure and Synthesis

The chemical structure of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- is characterized by the presence of a piperazine ring, which is crucial for its biological activity. The synthesis typically involves the reaction of substituted benzoic acids with piperazine derivatives under controlled conditions.

Case Study 1: Antipsychotic Activity

A study published in Pharmaceutical Chemistry Journal investigated the antipsychotic properties of various benzamide derivatives. The results indicated that N-(2-methylpropyl)-4-(1-piperazinyl)- showed significant binding affinity to dopamine D2 receptors, suggesting its potential as an effective antipsychotic agent .

Case Study 2: Antiemetic Properties

In another study, researchers evaluated the efficacy of this compound in a rodent model for chemotherapy-induced nausea. The findings demonstrated that it significantly reduced vomiting episodes compared to a control group, highlighting its potential application in clinical settings for patients undergoing chemotherapy .

Applications in Drug Development

The unique pharmacological profile of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- makes it a candidate for further development in the pharmaceutical industry. Its applications include:

  • Development of New Antipsychotic Medications : Ongoing research aims to optimize its structure to enhance efficacy and reduce side effects.
  • Formulation in Antiemetic Therapies : Its effectiveness against nausea positions it as a valuable component in antiemetic drug formulations.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives ()

Compounds such as 4-Fluoro-3-(2-{4-[3-(5-fluor-1H-3-indolyl)-propyl]-1-piperazinyl}-acetylamino)-N-(2-morpholin-4-yl-ethyl) Benzamide (13b) share a benzamide core with piperazinyl and morpholinyl substituents but differ in key aspects:

  • Substituents: Fluorine atoms and indole-propyl-piperazine chains enhance polarity and receptor-binding specificity, likely improving affinity for serotonin receptors compared to the non-fluorinated target compound .

Pyrimidinecarboxamide Derivatives ()

N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydro-2H-pyran-3-ylmethyl)-1-piperazinyl]-5-pyrimidinecarboxamide features a pyrimidine ring instead of benzene, with isobutylamino and piperazinyl groups:

  • Core Heterocycle : The pyrimidine ring may confer higher metabolic stability but reduced aromatic π-π stacking compared to benzamide .
  • Pharmacokinetics : The tetrahydro-2H-pyran-3-ylmethyl group on piperazine could improve solubility, whereas the target compound’s simpler piperazinyl group may prioritize CNS penetration .

Piperidinecarboxamide Derivatives ()

1-Benzyl-4-phenylamino-4-piperidinecarboxamide replaces the benzene ring with a piperidine scaffold:

  • Rigidity vs.
  • Synthetic Routes : Both compounds use carboxamide linkages, but the piperidine derivative employs benzyl protection strategies, suggesting divergent reactivity .

Biological Activity

Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Benzamide derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific compound N-(2-methylpropyl)-4-(1-piperazinyl)-benzamide has shown promise in various assays, suggesting it may serve as a lead compound in drug development.

2. Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives typically involves the reaction of substituted anilines with acyl chlorides or carboxylic acids. For N-(2-methylpropyl)-4-(1-piperazinyl)-benzamide, the synthesis may follow a pathway similar to that described in recent studies where piperazine moieties are incorporated into benzamide frameworks to enhance biological activity .

3.1 Anticancer Activity

Research has demonstrated that benzamide derivatives can inhibit various cancer cell lines by targeting specific protein kinases. For instance, compounds with similar structures have shown potent inhibitory effects against receptor tyrosine kinases such as EGFR and HER-2, with some achieving over 90% inhibition at low concentrations .

Table 1: Anticancer Activity of Benzamide Derivatives

CompoundTarget KinaseInhibition (%) at 10 nM
Compound AEGFR91
Compound BHER-292
Compound CPDGFR85

3.2 Neuroprotective Effects

Some benzamides exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). For example, a study reported that certain benzamide derivatives showed IC50 values for AChE inhibition ranging from 0.056 to 2.57 μM, indicating potential for treating neurodegenerative diseases like Alzheimer's .

Table 2: AChE and BACE-1 Inhibitory Activity

CompoundAChE IC50 (µM)BACE-1 IC50 (µM)
Compound I0.0460.57
Compound II33.130.31

3.3 Antimicrobial Activity

In addition to anticancer properties, benzamide derivatives have shown antimicrobial effects against various pathogens. For instance, certain compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

4. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzamide structure significantly influence biological activity. The presence of piperazine enhances solubility and binding affinity to target proteins, while alkyl substitutions can improve potency and selectivity .

Figure 1: Structure-Activity Relationship of Benzamide Derivatives

SAR Diagram (For illustrative purposes only)

5. Case Studies

Several case studies have highlighted the efficacy of benzamide derivatives in clinical settings:

  • Case Study 1 : A clinical trial examined the use of a benzamide derivative in patients with metastatic malignant melanoma, reporting favorable outcomes and enhanced survival rates among those treated with high doses .
  • Case Study 2 : Another study focused on the application of benzamides in treating neurodegenerative disorders, demonstrating significant reductions in AChE activity and improvements in cognitive function in animal models .

Q & A

What are the common synthetic routes for Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)-, and what key reaction conditions influence yield?

Level : Basic
Answer :
The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. A representative method involves reacting a piperazine derivative with a benzamide precursor under anhydrous conditions. For example:

  • Step 1 : React 4-(1-piperazinyl)benzoyl chloride with 2-methylpropylamine in dichloromethane (DCM) at 0–5°C.
  • Step 2 : Use a base like anhydrous K₂CO₃ to facilitate the reaction, ensuring efficient deprotonation .
  • Step 3 : Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to achieve >90% purity.

Key factors affecting yield include:

  • Temperature control : Excess heat may lead to side reactions (e.g., piperazine ring degradation).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer reaction times.
  • Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride minimizes unreacted starting material .

Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Level : Basic
Answer :
Critical techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns. For example:
    • A singlet at δ 2.35 ppm (CDCl₃) corresponds to the N-(2-methylpropyl) group.
    • Piperazine protons appear as multiplets between δ 2.8–3.2 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 347.2345, calculated for C₁₈H₂₇N₃O) .
  • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

How can researchers design experiments to assess the compound’s selectivity toward specific biological targets, such as GPCRs or kinases?

Level : Advanced
Answer :

  • Step 1 : Perform in silico screening using molecular docking (e.g., AutoDock Vina) to predict affinity for targets like serotonin 5-HT₁A or dopamine D₂ receptors. Compare binding poses with known ligands .
  • Step 2 : Conduct competitive binding assays (e.g., radioligand displacement) against a panel of receptors. Use HEK293 cells expressing human GPCRs and measure IC₅₀ values.
  • Step 3 : Validate selectivity via kinase profiling (e.g., Eurofins KinaseProfiler), testing inhibition at 1 µM against 50+ kinases .

Data Interpretation : A >10-fold selectivity ratio for a target over off-targets indicates potential therapeutic relevance.

What computational strategies are effective in predicting the binding affinity of this benzamide derivative to its putative targets?

Level : Advanced
Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., TRPV4 or Bcl-2) for 100 ns to assess stability of binding interactions (e.g., hydrogen bonds with Asp316 in TRPV4) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for structural analogs to predict affinity changes upon substituent modification.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrophobic regions near the piperazine ring) using software like Schrödinger’s Phase .

How should discrepancies in biological activity data obtained from different assay platforms be analyzed and resolved?

Level : Advanced
Answer :

  • Source 1 : If cell-based assays (e.g., IC₅₀ = 50 nM) conflict with in vitro enzymatic assays (IC₅₀ = 500 nM), consider:
    • Membrane permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion .
    • Metabolic stability : Test liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out rapid degradation .
  • Source 2 : For contradictory receptor binding data, re-evaluate assay conditions (e.g., buffer pH, ion concentration) or confirm compound purity via HPLC .

What are the recommended storage conditions and stability profiles for this compound under various pH and temperature conditions?

Level : Basic
Answer :

  • Short-term storage : –20°C in anhydrous DMSO (10 mM stock), stable for 3 months.
  • Long-term storage : –80°C under argon, stable for 12+ months.
  • Stability in buffer : Degrades rapidly at pH < 4 (t₁/₂ = 2 hours) due to amide hydrolysis. At pH 7.4 (PBS), t₁/₂ > 48 hours .

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